molecular formula C17H24ClNO4 B12383002 (S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride CAS No. 131674-05-0

(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride

Cat. No.: B12383002
CAS No.: 131674-05-0
M. Wt: 341.8 g/mol
InChI Key: TXJYFXBXRUTHSF-YXGOVGSCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized through the esterification of tropic acid with tropine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of anisodamine (hydrochloride) involves the extraction of the compound from plants like Anisodus tanguticus, followed by purification processes. The compound is then converted into its hydrochloride form for medical use .

Chemical Reactions Analysis

Types of Reactions: Anisodamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anisodamine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Anisodamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors and α1 adrenergic receptors. By blocking these receptors, anisodamine inhibits the action of acetylcholine and norepinephrine, leading to vasodilation and improved blood flow in microcirculation. This mechanism is particularly beneficial in conditions like septic shock, where improved blood flow can be life-saving .

Comparison with Similar Compounds

Uniqueness of Anisodamine: Anisodamine is unique in its balanced profile of anticholinergic and α1 adrenergic receptor antagonism, making it particularly effective in improving microcirculation without significant central nervous system side effects. This makes it a valuable therapeutic agent in the treatment of shock and other circulatory disorders .

Properties

CAS No.

131674-05-0

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1

InChI Key

TXJYFXBXRUTHSF-YXGOVGSCSA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl

Origin of Product

United States

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